molecular formula C25H28N4O4 B2888739 1-(3-(dimethylamino)propyl)-3-hydroxy-5-(3-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 630056-95-0

1-(3-(dimethylamino)propyl)-3-hydroxy-5-(3-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No. B2888739
CAS RN: 630056-95-0
M. Wt: 448.523
InChI Key: MODGYHMYOIXCNQ-UHFFFAOYSA-N
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Description

1-(3-(dimethylamino)propyl)-3-hydroxy-5-(3-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H28N4O4 and its molecular weight is 448.523. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Diversity

Compounds structurally related to the one have been extensively studied for their synthesis methodologies and applications in generating a wide range of heterocyclic compounds. For instance, Roman (2013) utilized "3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride" as a starting material in alkylation and ring closure reactions to produce a structurally diverse library of compounds, highlighting the versatility of dimethylamino-propyl derivatives in synthetic chemistry Roman, G. (2013).

Crystal Structure Analysis

The detailed crystal structure analysis of compounds with dimethylamino groups has contributed to our understanding of their molecular configurations and potential reactivity. Dhanalakshmi et al. (2018) analyzed two imidazo[1,2-a]pyridine derivatives, providing insights into how substituents like dimethylamino affect molecular structure, which is crucial for designing compounds with desired chemical properties Dhanalakshmi, G., Ramanjaneyulu, M., Thennarasu, S., & Aravindhan, S. (2018).

Ring Transformations

Explorations into ring transformations offer valuable knowledge for converting simple molecules into more complex heterocyclic structures. Chimichi et al. (1996) described transformations of pyrazolo[1,5-a]pyrimidines into various heterocyclic systems, showcasing the potential of similar compounds to undergo chemical modifications to produce new molecular entities Chimichi, S., Bruni, F., Cosimelli, B., Selleri, S., & Valle, G. (1996).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a key area of interest due to their wide range of applications in pharmaceuticals and materials science. Fadda et al. (2012) demonstrated the utility of enaminonitriles in synthesizing new pyrazole, pyridine, and pyrimidine derivatives, illustrating the broad applicability of dimethylamino-propyl derivatives in creating pharmacologically relevant structures Fadda, A., Etman, H., El-Seidy, M. Y., & Elattar, K. (2012).

properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4/c1-16-21(28-13-6-5-11-19(28)26-16)23(30)20-22(17-9-7-10-18(15-17)33-4)29(25(32)24(20)31)14-8-12-27(2)3/h5-7,9-11,13,15,22,30H,8,12,14H2,1-4H3/b23-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQZVSPZCXEOTR-BSYVCWPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=C3C(N(C(=O)C3=O)CCCN(C)C)C4=CC(=CC=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC=CC2=N1)/C(=C\3/C(N(C(=O)C3=O)CCCN(C)C)C4=CC(=CC=C4)OC)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(dimethylamino)propyl)-3-hydroxy-5-(3-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one

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